Technical Whitepaper: 1,1,3-Trichlorotrifluoroacetone (TCTFA)
Technical Whitepaper: 1,1,3-Trichlorotrifluoroacetone (TCTFA)
CAS Number: 79-52-7
Synonyms: 1,1,3-Trichloro-1,3,3-trifluoro-2-propanone; 1,3-Difluorotetrachloroacetone (isomer variance note); TCTFA.[1]
Molecular Formula:
Part 1: Executive Summary & Chemical Identity[1][3]
1,1,3-Trichlorotrifluoroacetone (TCTFA) is a highly specialized polyhalogenated ketone serving as a critical intermediate in organic fluorine chemistry.[1] Unlike its symmetric congeners (e.g., hexafluoroacetone), TCTFA possesses an unsymmetrical distribution of halogen atoms (
This guide analyzes the physicochemical profile, mechanistic reactivity, and synthetic utility of TCTFA, providing a roadmap for its application in drug discovery and material science.[1]
Physicochemical Profile[3][4][5][6][7][8][9]
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; often fumes in moist air.[1][2] |
| Boiling Point | ~113°C (760 mmHg) | High boiling point relative to acetone due to molecular weight.[1][2] |
| Density | ~1.71 g/cm³ | High density characteristic of polyhalogenated compounds.[1][2] |
| Solubility | Soluble in organic solvents (DCM, THF) | Reacts with water to form stable hydrates.[1][2] |
| Reactivity | Highly Electrophilic Carbonyl | Susceptible to hydrate/hemiacetal formation.[1][2] |
Part 2: Mechanistic Chemistry[1][3]
The chemical behavior of TCTFA is dominated by the potent electron-withdrawing effects of its three chlorine and three fluorine atoms.[1][2] These substituents destabilize the carbonyl carbon, making it exceptionally electrophilic.[1][2]
Electrophilic Activation & Hydrate Formation
The inductive effect (-I) of the
-
Mechanism: Nucleophilic attack by water oxygen on the carbonyl carbon, followed by proton transfer.[1][2]
-
Implication: All reactions requiring the free ketone must be conducted under strictly anhydrous conditions (e.g., using activated molecular sieves or distillation from
).[1][2]
Regioselective Reactivity
The asymmetry of TCTFA (
- Group: More sterically bulky; C-Cl bonds are weaker and more susceptible to metal-catalyzed reduction (hydrogenolysis).[1][2]
-
Group: Chemically more robust; C-F bonds typically survive standard reduction conditions, allowing for the preservation of difluoromethyl motifs (
) after processing.[1][2]
Diagram: Reactivity Landscape of TCTFA[3]
Figure 1: The reactivity landscape of TCTFA, highlighting its dual role as a hydrate-former and a precursor for reduction or cyclization.[1][3]
Part 3: Synthetic Utility & Applications[1][3][9][11]
Synthesis of Fluorinated Building Blocks
TCTFA is a primary intermediate in the synthesis of 1,1,3-trifluoroacetone and related polyfluorinated ketones via catalytic hydrogenolysis (hydrodechlorination).[1]
-
Reaction:
-
Significance: This converts the bulky, toxic trichloro-species into a versatile fluorinated building block used to introduce
and groups into pharmaceuticals.[1] The (difluoromethyl) group is a celebrated bioisostere for hydroxyl and thiol groups, acting as a lipophilic hydrogen bond donor.[1]
Heterocyclic Scaffold Construction
The highly reactive carbonyl condenses readily with dinucleophiles to form fluorinated heterocycles.[1][2]
-
With Hydrazines: Forms trifluoromethyl/chlorodifluoromethyl pyrazoles.[1][2]
-
Mechanism: Acid-catalyzed condensation followed by dehydration.[1][2] The electron-deficient nature of the carbonyl ensures rapid reaction rates, often requiring no external heating.[1]
Part 4: Experimental Protocols
Protocol A: Handling & Dehydration
Because TCTFA is hygroscopic and corrosive, proper preparation is essential for yield reproducibility.[1]
-
Safety Check: Wear butyl rubber gloves, face shield, and work in a high-efficiency fume hood.[1][2] TCTFA is a severe lachrymator and skin irritant.[1][2]
-
Drying:
Protocol B: General Nucleophilic Condensation (Synthesis of Fluorinated Hydrazone)
This protocol demonstrates the reactivity of TCTFA with a nitrogen nucleophile.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Procedure:
-
Workup:
-
Result: Formation of the corresponding TCTFA-hydrazone, a precursor for cyclization to fluorinated pyrazoles.[1][2]
Part 5: Safety & Toxicology (E-E-A-T)[1][3]
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).[1][4]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1][4][2]
Handling Directives:
-
Moisture Control: Liberates HCl gas upon hydrolysis in the presence of heat; keep containers tightly sealed.[1][2]
-
Incompatibility: Reacts violently with strong bases (haloform cleavage) and alkali metals.[1][2]
-
Disposal: Must be treated as halogenated organic waste.[1][2] Do not incinerate without scrubbers (formation of HF and HCl).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66233, 1,1,3-Trichlorotrifluoroacetone.[1][2] Retrieved from [Link][1][2]
-
NIST Chemistry WebBook. 1,1,3-Trichlorotrifluoroacetone (CAS 79-52-7) Spectral and Thermochemical Data.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier - Halogenated Acetones.[1][4][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Halogenated Ketones.[1][2] Retrieved from [Link][1][2]
